molecular formula C10H20N2O7 B4318542 1,1-DIACETAMIDO-1-DEOXY-D-GALACTITOL

1,1-DIACETAMIDO-1-DEOXY-D-GALACTITOL

Cat. No.: B4318542
M. Wt: 280.28 g/mol
InChI Key: NLEYMEWIUAFBTA-UHFFFAOYSA-N
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Description

1,1-Diacetamido-1-deoxy-D-galactitol is a chemically modified derivative of D-galactitol (also known as dulcitol), a sugar alcohol derived from D-galactose. In this compound, two hydroxyl (-OH) groups at the C1 position of galactitol are replaced with acetamido (-NHCOCH₃) groups, resulting in a deoxygenated structure. This modification alters its physicochemical properties, such as solubility, stability, and biological interactions.

Properties

IUPAC Name

N-(1-acetamido-2,3,4,5,6-pentahydroxyhexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O7/c1-4(14)11-10(12-5(2)15)9(19)8(18)7(17)6(16)3-13/h6-10,13,16-19H,3H2,1-2H3,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEYMEWIUAFBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(C(C(C(CO)O)O)O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-DIACETAMIDO-1-DEOXY-D-GALACTITOL typically involves the acetylation of primary amines. One common method is the reaction of deoxy-D-galactitol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of 1,1-DIACETAMIDO-1-DEOXY-D-GALACTITOL may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

1,1-DIACETAMIDO-1-DEOXY-D-GALACTITOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The acetylamino groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,1-DIACETAMIDO-1-DEOXY-D-GALACTITOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1-DIACETAMIDO-1-DEOXY-D-GALACTITOL involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylamino groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,1-diacetamido-1-deoxy-D-galactitol with structurally related compounds, emphasizing molecular features, substituents, and properties:

Compound Name Molecular Formula Substituents Key Properties References
1,1-Diacetamido-1-deoxy-D-galactitol C₁₀H₁₈N₂O₅* Two acetamido groups at C1 Hypothesized reduced hydrophilicity due to acetamido groups; potential enzyme inhibition N/A**
1-Deoxy-1-nitro-D-galactitol C₆H₁₃NO₇ Nitro (-NO₂) group at C1 Melting point: 142°C; density: 1.5172 g/cm³; used in industrial research
L-Fucitol (1-Deoxy-D-galactitol) C₆H₁₄O₅ Hydroxyl groups; 6-deoxy-L-config Natural sugar alcohol; lower molecular weight; involved in bacterial metabolism
2,6-Anhydro-1-deoxy-D-galactitol C₆H₁₂O₄ Anhydro ring between C2 and C6 Reduced solubility due to cyclic ether formation; stable crystalline structure
1,4-Diamino-1,4-dideoxy-D-galactitol C₆H₁₄N₂O₄ Amino (-NH₂) groups at C1 and C4 Enhanced reactivity for nucleophilic substitution; potential antimetabolite
Galactitol (Dulcitol) C₆H₁₄O₆ Six hydroxyl groups High water solubility; implicated in galactosemia pathology; melting point: 188°C

Hypothetical formula based on galactitol (C₆H₁₄O₆) with two hydroxyls replaced by acetamido (-NHCOCH₃) groups.
*
Direct data unavailable in provided evidence; inferred from analogs.

Key Research Findings:

Substituent Effects on Solubility :

  • Nitro- and acetamido-substituted derivatives exhibit lower hydrophilicity compared to galactitol due to reduced hydrogen-bonding capacity .
  • Anhydro derivatives (e.g., 2,6-anhydro) show further reduced solubility due to structural rigidity .

Galactitol itself is a biomarker for galactosemia, but its derivatives may serve as enzyme inhibitors or prodrug candidates .

Thermal Stability :

  • Nitro-substituted derivatives (melting point ~142°C) are less thermally stable than galactitol (melting point 188°C), likely due to weaker intermolecular forces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-DIACETAMIDO-1-DEOXY-D-GALACTITOL
Reactant of Route 2
1,1-DIACETAMIDO-1-DEOXY-D-GALACTITOL

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